

Application Notes and Protocols for CA-170 (WXM-1-170)

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Introduction

CA-170 is an orally available small molecule immune checkpoint inhibitor that targets Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T cell Activation (VISTA). [1][2][3] It is designed to rescue the function of T cells from inhibition by these two pathways, thereby promoting an anti-tumor immune response.[1] Preclinical studies have demonstrated its potential in cancer therapy, both as a monotherapy and in combination with other treatments.[1][3] These application notes provide a summary of the available preclinical data and protocols for the use of CA-170 in a research setting.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of CA-170.

Table 1: Pharmacokinetic Properties of CA-170

Parameter	Species	Value	Reference
Oral Bioavailability	Mouse	~40%	[2]
Monkey	<10%	[2]	
Plasma Half-life	Mouse	0.5 hours	[2]
Cynomolgus Monkey	3.25 - 4.0 hours	[2]	



Table 2: Preclinical Toxicity of CA-170

Species	Dosage	Duration	Observation	Reference
Rodents	Up to 1000 mg/kg	28 days	No toxicity observed	[2]
Primates	Up to 1000 mg/kg	28 days	No toxicity observed	[2]

Experimental Protocols

In Vitro T-cell Function Rescue Assay

This protocol is designed to assess the ability of CA-170 to rescue T-cell proliferation and effector functions from PD-L1/L2 and VISTA-mediated inhibition.

Methodology:

- Cell Culture: Co-culture activated human T cells with target cells expressing PD-L1, PD-L2, or VISTA.
- Treatment: Add CA-170 to the co-culture at various concentrations. A suitable concentration range should be determined based on preliminary dose-response experiments.
- Incubation: Incubate the cells for a period sufficient to observe T-cell proliferation and cytokine production (e.g., 72 hours).
- Analysis:
 - Proliferation: Measure T-cell proliferation using a standard method such as CFSE staining or a BrdU incorporation assay.
 - Cytokine Production: Measure the concentration of cytokines such as IFN-y in the culture supernatant using ELISA or a multiplex bead array.

In Vivo Tumor Growth Inhibition Studies



This protocol describes the evaluation of CA-170's anti-tumor efficacy in immunocompetent mouse tumor models.

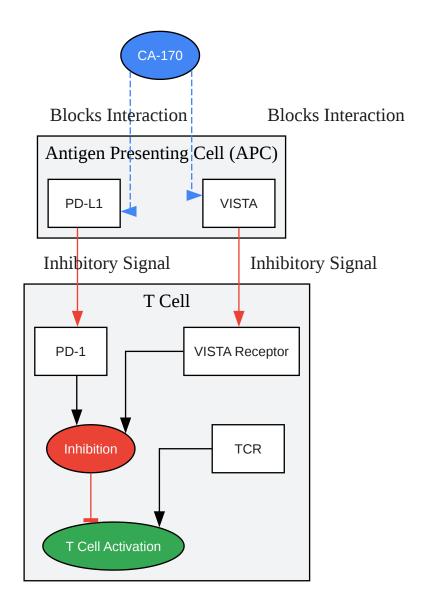
Methodology:

- Animal Model: Utilize an immunocompetent mouse strain (e.g., C57BL/6 or BALB/c) and a syngeneic tumor model.
- Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
- Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
- Administration of CA-170: Administer CA-170 orally at a predetermined dose and schedule.
 The dose will depend on the specific tumor model and should be determined by dose-escalation studies.
- Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
- Endpoint: Continue the experiment until tumors in the control group reach a predetermined endpoint, or for a specified duration.
- Analysis:
 - Compare the tumor growth rates and final tumor volumes between the CA-170 treated and control groups.
 - At the end of the study, tumors and spleens can be harvested for further analysis, such as immunohistochemistry or flow cytometry, to assess the immune cell infiltration and activation within the tumor microenvironment.[1]

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: CA-170 Mechanism of Action





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Caption: CA-170 blocks the interaction of PD-L1 and VISTA with their receptors on T cells.

Diagram 2: In Vivo Efficacy Study Workflow



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Caption: Workflow for assessing the in vivo anti-tumor efficacy of CA-170.

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References

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